

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromophenethylamine

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Compound of Interest

Compound Name: 2-Bromophenethylamine

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Introduction

2-Bromophenethylamine, with the CAS number 65185-58-2, is a halogenated derivative of phenethylamine.^{[1][2][3][4][5][6][7]} As a substituted phenethylamine, it belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. This technical guide provides a comprehensive analysis of the spectroscopic data of **2-**

Bromophenethylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of related compounds.

Molecular Structure and Spectroscopic Overview

The structure of **2-Bromophenethylamine**, consisting of a 2-bromophenyl group attached to an ethylamine side chain, gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information to elucidate its molecular architecture. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromophenethylamine**, both ^1H and ^{13}C NMR provide critical data for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Bromophenethylamine** is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electronegativity of the nitrogen atom.

Expected ^1H NMR Spectral Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.2-7.3	m	2H	Ar-H
~7.1	t	1H	Ar-H
~3.0	t	2H	-CH ₂ -Ar
~2.9	t	2H	-CH ₂ -NH ₂
~1.5	br s	2H	-NH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

- The aromatic protons are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The ortho, meta, and para protons to the bromo and ethylamine substituents will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.^[8]

- The benzylic protons ($-\text{CH}_2\text{-Ar}$) are adjacent to the aromatic ring and will appear as a triplet at approximately 3.0 ppm.
- The protons of the methylene group attached to the amine ($-\text{CH}_2\text{-NH}_2$) are also expected to be a triplet around 2.9 ppm, slightly upfield from the benzylic protons.
- The amine protons ($-\text{NH}_2$) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The integration of this peak should correspond to two protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected ^{13}C NMR Spectral Data:

Chemical Shift (δ) ppm	Assignment
~140	Ar-C (quaternary)
~133	Ar-C-Br (quaternary)
~131	Ar-CH
~128	Ar-CH
~127	Ar-CH
~125	Ar-CH
~42	$-\text{CH}_2\text{-NH}_2$
~39	$-\text{CH}_2\text{-Ar}$

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Interpretation and Causality:

- The carbon atoms of the aromatic ring will resonate in the downfield region (120-140 ppm). The carbon atom attached to the bromine (ipso-carbon) is expected to be significantly deshielded.[\[12\]](#)
- The two aliphatic carbons will appear in the upfield region. The carbon atom attached to the nitrogen will be more deshielded (around 42 ppm) compared to the benzylic carbon (around 39 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for **2-Bromophenethylamine**:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1600	Medium	N-H bend (scissoring)
1580-1450	Medium to Strong	Aromatic C=C stretch
~750	Strong	C-Br stretch / Aromatic C-H out-of-plane bend

Interpretation and Causality:

- N-H Stretching: As a primary amine, **2-Bromophenethylamine** will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[\[13\]](#)
- C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[\[14\]](#)

- N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm^{-1} .
- Aromatic C=C Stretching: The presence of the benzene ring is confirmed by a series of sharp absorptions between 1580 and 1450 cm^{-1} .
- C-Br Stretching and Aromatic C-H Bending: A strong absorption in the fingerprint region, typically around 750 cm^{-1} , can be attributed to the C-Br stretching vibration and the out-of-plane bending of the ortho-disubstituted aromatic ring.[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of **2-Bromophenethylamine** is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.[\[16\]](#)

Key Fragmentation Pathways:

- Alpha-Cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading to the formation of a stable iminium ion.
- Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.
- Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Expected m/z values for Major Fragments:

m/z	Assignment
200/202	$[M]^+$ (Molecular Ion)
170/172	$[M - CH_2NH_2]^+$
120	$[M - Br]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
30	$[CH_2NH_2]^+$

Interpretation and Causality:

- The molecular ion peak at m/z 200 and 202 confirms the molecular formula $C_8H_{10}BrN$.
- The base peak is often the iminium ion at m/z 30, formed by the favorable alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This is a very common fragmentation pattern for primary amines.[\[17\]](#)
- The peaks at m/z 170 and 172 correspond to the loss of the aminomethyl radical.
- The peak at m/z 120 represents the loss of a bromine radical from the molecular ion.
- The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromophenethylamine** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **^1H NMR Acquisition:** Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- **Data Acquisition:** Record a background spectrum of the empty salt plates or ATR crystal. Then, record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

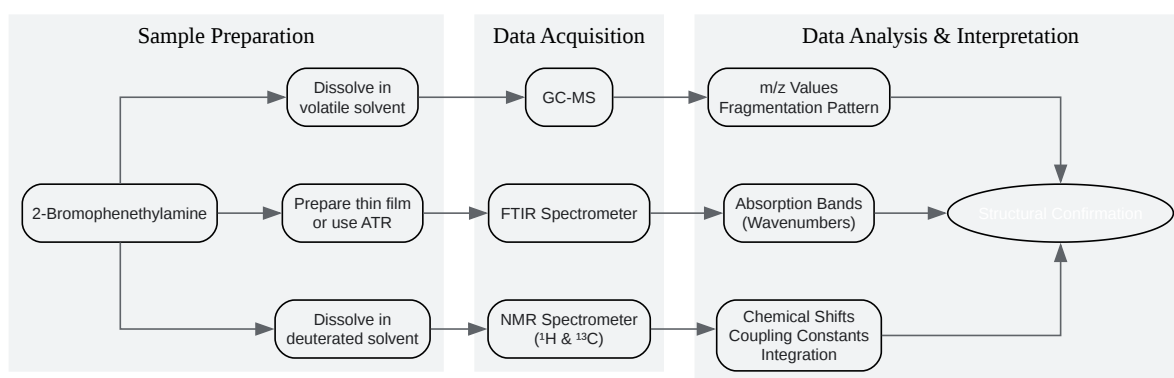
Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of **2-Bromophenethylamine** in a volatile organic solvent (e.g., methanol, dichloromethane).
- **Gas Chromatography:** Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to separate the analyte from any impurities.
- **Mass Spectrometry:** The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range (e.g., m/z 30-250) to detect the molecular ion and fragment ions.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the spectrum to a library database for confirmation.

Visualizations

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **2-Bromophenethylamine**.

Key Structural Correlations

Caption: Correlation of structural features with key spectroscopic signals.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **2-Bromophenethylamine**. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of this important chemical intermediate. By understanding the causal relationships between the

molecular structure and the resulting spectral features, researchers can confidently utilize this data in their drug discovery and development endeavors.

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